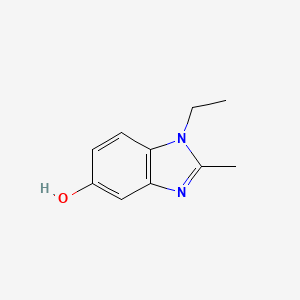

1-ethyl-2-methyl-1H-benzimidazol-5-ol

Description

Significance of the Benzimidazole (B57391) Scaffold in Contemporary Chemical Research

The benzimidazole scaffold is of paramount importance in modern chemical research, primarily due to its versatile biological activities. biosynth.combeilstein-journals.orgepa.govcymitquimica.com This significance stems from the structural similarity of the benzimidazole nucleus to naturally occurring purines, allowing it to interact with various biological macromolecules. epa.gov Consequently, benzimidazole derivatives have been found to possess a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic activities. cymitquimica.comresearchgate.net

The adaptability of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties. This has led to the development of several commercially successful drugs containing the benzimidazole core. The ongoing research in this area focuses on synthesizing novel derivatives and exploring their potential as therapeutic agents for a multitude of diseases. cymitquimica.com

Rationale for Investigating Substituted 1H-Benzimidazol-5-ol Derivatives

The investigation of substituted 1H-benzimidazol-5-ol derivatives is driven by the quest for compounds with enhanced or novel biological activities. The hydroxyl group at the 5-position is of particular interest as it can participate in hydrogen bonding, a key interaction in drug-receptor binding. This functional group can also be a site for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.

Scope and Objectives of Academic Inquiry into 1-ethyl-2-methyl-1H-benzimidazol-5-ol

While direct academic inquiry into this compound appears to be limited, the scope of potential research is broad. A primary objective would be the development of an efficient and scalable synthetic route to obtain the pure compound. Following its synthesis, a thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Subsequent research would likely focus on the evaluation of its biological activities. Given the known properties of other benzimidazoles, screening this compound for antimicrobial, antifungal, and anticancer properties would be a logical starting point. Furthermore, understanding its physicochemical properties, such as its pKa, solubility, and logP, would be crucial for assessing its drug-likeness. The data gathered from such studies would provide valuable insights into the potential of this specific benzimidazole derivative as a scaffold for future drug discovery efforts.

Chemical Data and Properties

Due to the limited availability of specific experimental data for this compound, the following tables provide information on the parent benzimidazole scaffold and a closely related, simpler derivative to offer a comparative context.

Table 1: Properties of the Benzimidazole Scaffold

| Property | Value |

| Chemical Formula | C₇H₆N₂ |

| Molar Mass | 118.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 170-172 °C |

| Boiling Point | >360 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Table 2: Properties of 1-Ethyl-2-methyl-1H-benzimidazole

| Property | Value |

| Chemical Formula | C₁₀H₁₂N₂ |

| Molar Mass | 160.22 g/mol |

| CAS Number | 5805-76-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylbenzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-12-7(2)11-9-6-8(13)4-5-10(9)12/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOHOCQIVJTLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 2 Methyl 1h Benzimidazol 5 Ol

Retrosynthetic Analysis of 1-ethyl-2-methyl-1H-benzimidazol-5-ol

A retrosynthetic analysis of this compound suggests two primary disconnection pathways. The first involves the disconnection of the N1-ethyl bond, leading to the precursor 2-methyl-1H-benzimidazol-5-ol. This intermediate can then be further disconnected across the C2-N1 and C2-N3 bonds of the imidazole (B134444) ring. This points to a substituted ortho-phenylenediamine, specifically 4-amino-3-aminophenol, and a one-carbon electrophile such as acetic acid or its derivative as the initial starting materials.

A second approach involves the initial formation of an N-ethylated ortho-phenylenediamine. This would then undergo cyclization with a suitable one-carbon unit to form the desired 1,2-disubstituted benzimidazole (B57391) directly. This pathway may offer advantages in terms of regioselectivity of the N-alkylation step.

Classical Synthetic Routes to Substituted Benzimidazoles

The synthesis of the benzimidazole core is well-established in organic chemistry, with several classical methods being widely employed. These methods can be adapted to produce the specific substitution pattern found in this compound.

Condensation Reactions Involving ortho-Phenylenediamines and Carbonyl/Carboxylic Acid Precursors

A prevalent method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes, esters, or nitriles. rsc.orgsemanticscholar.org For the synthesis of 2-methylbenzimidazoles, acetic acid or acetic anhydride (B1165640) is commonly used. rsc.org The reaction is typically carried out under acidic conditions and often requires high temperatures. semanticscholar.orgresearchgate.net Various catalysts have been developed to facilitate this reaction under milder conditions. researchgate.netnih.govrsc.org

| Catalyst/Reagent | Conditions | Yield Range | Reference |

| Ammonium Chloride | 80-90°C in Ethanol | 72-90% | semanticscholar.org |

| Phosphoric Acid | 50°C in Methanol | Not specified | nih.gov |

| p-Toluenesulfonic acid | Grinding, solvent-free | High efficiency | rsc.org |

| VOSO4 | Mild conditions | High yields | rsc.org |

| TiCl3OTf | Mild conditions | Good to excellent | rsc.org |

Rearrangement-Based Synthetic Approaches

An alternative, though less common, approach to benzimidazole synthesis involves rearrangement reactions. rsc.org One such method is the acid-catalyzed transformation of quinoxalinone derivatives into 2-heteroaryl-substituted benzimidazoles, known as the Mamedov rearrangement. semanticscholar.orgresearchgate.net Another rearrangement involves the conversion of quinoxalin-2(1H)-ones, which can be prepared from substituted 1,2-diaminobenzenes. rsc.org In these rearrangements, substituents on the benzene (B151609) ring of the quinoxalinone system are transferred to the benzene ring of the resulting benzimidazole. rsc.org These methods can offer access to benzimidazole derivatives that may be difficult to obtain through classical condensation reactions. rsc.org

Phillips-Ladenburg Reaction for Benzimidazole Nucleus Formation

The Phillips-Ladenburg reaction is a specific and widely used method for benzimidazole synthesis, involving the condensation of ortho-phenylenediamines with carboxylic acids in the presence of a dilute mineral acid. semanticscholar.orgresearchgate.netcolab.ws This reaction is particularly effective for aliphatic acids, such as acetic acid, to produce 2-alkyl-substituted benzimidazoles. colab.ws The classical version of this reaction often requires high temperatures, sometimes between 250-300°C, which can lead to lower yields. rsc.orgresearchgate.net However, numerous modifications to this method have been developed to improve yields and allow for milder reaction conditions. rsc.orgthieme-connect.com

Targeted Synthesis of the 1,2-Disubstituted Benzimidazole Core

Achieving the specific 1,2-disubstitution pattern of this compound often requires a targeted approach. This can involve a multi-step synthesis where the benzimidazole core is first formed and then subsequently alkylated, or a one-pot reaction where the cyclization and alkylation occur in a single step.

Strategies for N1-Alkylation with an Ethyl Moiety

The introduction of an ethyl group at the N1 position of the benzimidazole ring is a key step in the synthesis of the target molecule. This is typically achieved through the N-alkylation of a pre-formed 2-methyl-1H-benzimidazol-5-ol. researchgate.net This reaction generally involves the deprotonation of the benzimidazole nitrogen with a base to form the benzimidazolate anion, which then acts as a nucleophile and reacts with an ethylating agent, such as an ethyl halide. researchgate.net

| Base | Solvent | Alkylating Agent | Reference |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Benzyl bromide | nih.gov |

| Potassium Carbonate | Not specified | Alkyl halides | researchgate.net |

| Cesium Carbonate | Not specified | Alkyl halides | researchgate.net |

The choice of base and solvent can influence the regioselectivity of the alkylation, as benzimidazoles have two potential nitrogen atoms for substitution. However, for many substituted benzimidazoles, alkylation predominantly occurs at the N1 position.

Introduction of the C2-Methyl Group

The incorporation of a methyl group at the C2 position of the benzimidazole core is a common and crucial step in the synthesis of this class of compounds. This is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with a reagent that can provide a one-carbon unit, which in this case is an acetyl group equivalent.

One of the most traditional and widely used methods is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often with heating. semanticscholar.org For the synthesis of a 2-methyl benzimidazole, acetic acid is the reagent of choice. The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the imidazole ring.

Another common approach is the Weidenhagen reaction, which utilizes aldehydes. semanticscholar.org In this case, acetaldehyde or a synthetic equivalent could be condensed with the diamine precursor. This reaction is often carried out in the presence of an oxidizing agent, such as copper (II) acetate, to facilitate the final aromatization step. semanticscholar.org

More contemporary methods may employ orthoesters. The reaction of an o-phenylenediamine with triethyl orthoacetate can also yield the 2-methyl benzimidazole derivative, often under milder conditions. rsc.orgresearchgate.net

For the specific synthesis of this compound, the starting material would be N-ethyl-4-hydroxy-1,2-phenylenediamine. The reaction of this precursor with acetic acid would lead to the direct formation of the desired benzimidazole core with the C2-methyl group already in place.

Selective Functionalization at the C5-Position for Hydroxyl Group Incorporation

Achieving substitution at the C5 position, specifically with a hydroxyl group, requires a strategy that directs the functionalization to the correct location on the benzene ring of the benzimidazole scaffold. This is most effectively accomplished by starting with a precursor that already contains the desired functionality or a precursor that can be readily converted to it.

The most direct strategy for incorporating the 5-hydroxyl group is to begin the synthesis with a benzene derivative that is already functionalized at the appropriate position. A suitable starting material is 4-amino-3-nitrophenol. The hydroxyl group is present from the outset, and the amino and nitro groups are positioned to be converted into the o-phenylenediamine necessary for benzimidazole ring formation.

The synthetic sequence would involve:

N-ethylation: Selective ethylation of the amino group of 4-amino-3-nitrophenol.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group to generate N¹-ethyl-4-hydroxy-benzene-1,2-diamine. This is a key intermediate. The reduction is typically carried out using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents such as tin(II) chloride (SnCl₂/HCl) or iron powder in acetic acid.

An alternative precursor design involves using a protected hydroxyl group, such as a methoxy group. The synthesis would start with 4-methoxy-2-nitroaniline. This precursor would be carried through the N-ethylation, nitro reduction, and benzimidazole ring formation steps. The final step would then be the deprotection (demethylation) of the methoxy group to reveal the free hydroxyl group at the C5-position. This approach can sometimes be advantageous if the free hydroxyl group interferes with other reaction steps.

Once the key intermediate, a substituted 4-hydroxy-1,2-phenylenediamine (such as N¹-ethyl-4-hydroxy-benzene-1,2-diamine), is synthesized, the formation of the benzimidazole-5-ol scaffold can proceed. The primary method is the condensation reaction with a suitable one-carbon synthon to introduce the C2-substituent.

For the target molecule, this compound, the pathway is as follows:

Condensation: N¹-ethyl-4-hydroxy-benzene-1,2-diamine is reacted with acetic acid. This mixture is typically heated, often under acidic conditions (e.g., in the presence of a mineral acid like HCl), to promote the cyclization and dehydration, yielding the final product.

This approach ensures the regioselective placement of the ethyl group on N1, the methyl group at C2, and the hydroxyl group at C5. The regioselectivity of the N-ethylation is directed by the starting precursor, and the cyclization pattern establishes the final structure.

Advanced and Sustainable Synthetic Approaches for this compound

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods for constructing heterocyclic compounds like benzimidazoles. These approaches often involve the use of novel catalytic systems and adherence to the principles of green chemistry.

Catalysis plays a pivotal role in modern benzimidazole synthesis, offering milder reaction conditions, shorter reaction times, and higher yields compared to classical methods.

Lewis Acids: A variety of Lewis acids have been shown to be effective catalysts for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. mdpi.com Examples include metal triflates like Scandium(III) triflate (Sc(OTf)₃) and Erbium(III) triflate (Er(OTf)₃), which can activate the carbonyl group, facilitating the nucleophilic attack by the diamine. beilstein-journals.orgrsc.org Other effective Lewis acid catalysts include Zirconium(IV) chloride (ZrCl₄), Titanium(IV) chloride (TiCl₄), and Tin(IV) chloride (SnCl₄). mdpi.com The use of these catalysts can often allow the reaction to proceed at room temperature, providing excellent yields. mdpi.com

Transition Metal Catalysis: Transition metals are widely used, particularly for C-H functionalization and cross-coupling reactions to build and modify the benzimidazole core. researchgate.net

Palladium (Pd): Palladium catalysts are used for C-H alkenylation and arylation of the benzimidazole ring. rsc.org

Copper (Cu): Copper-based catalysts have been employed for amination reactions to construct the benzimidazole ring. nih.gov For instance, a copper-catalyzed intramolecular N-arylation of an amidine precursor provides a regioselective route to N-substituted benzimidazoles. nih.gov

Nickel (Ni): Nickel catalysts have been developed for the C-H arylation and vinylation at the C2 position of benzimidazoles, using phenol (B47542) or enol derivatives as coupling partners. researchgate.netresearchgate.net

For the synthesis of this compound, a Lewis acid catalyst could be employed to facilitate the condensation of N¹-ethyl-4-hydroxy-benzene-1,2-diamine with acetic acid under milder conditions than traditional thermal methods.

| Catalyst Type | Examples | Application in Benzimidazole Synthesis | Potential Advantage |

|---|---|---|---|

| Lewis Acids | Er(OTf)₃, Sc(OTf)₃, ZrCl₄, TiCl₄ | Catalyzing condensation of o-phenylenediamines with carbonyl compounds. mdpi.combeilstein-journals.orgrsc.org | Milder reaction conditions, high yields. |

| Transition Metals | Palladium (Pd), Copper (Cu), Nickel (Ni) | C-H functionalization, cross-coupling, and amination reactions. researchgate.netnih.gov | High selectivity and functional group tolerance. |

| Nanoparticle Catalysts | Au/TiO₂, AlOOH–SO₃H, MgO@DFNS | Heterogeneous catalysis for condensation reactions. rsc.orgrsc.orgmdpi.com | Recyclability, simple work-up, solvent-free conditions. rsc.orgrsc.org |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comijarsct.co.in These principles are increasingly being applied to the synthesis of benzimidazoles. chemmethod.com

Key green approaches include:

Alternative Solvents: The use of environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions, is a major focus. rsc.orgijarsct.co.in Water has been used as a solvent for the synthesis of benzimidazoles, offering both economic and environmental advantages. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ijarsct.co.inrjptonline.org It often leads to dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions compared to conventional heating methods. rjptonline.org

Use of Recyclable Catalysts: Heterogeneous catalysts, such as silica-supported ferric chloride or various nanoparticles, are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple steps are carried out in the same reactor without isolating intermediates, is a common strategy to improve atom economy and efficiency. ijarsct.co.in

By combining these approaches—for example, a microwave-assisted, solvent-free condensation of the diamine precursor with acetic acid using a recyclable solid acid catalyst—the synthesis of this compound can be made significantly more sustainable and efficient. chemmethod.comrjptonline.org

Green Chemistry Principles in Benzimidazole Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.govtandfonline.com The synthesis of N-alkylated benzimidazoles can be efficiently achieved under microwave irradiation. nih.govsemanticscholar.org

A potential microwave-assisted approach for the N-ethylation of 2-methyl-1H-benzimidazol-5-ol would involve the reaction of the benzimidazole precursor with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in a suitable solvent under microwave irradiation. The presence of a base is typically required to facilitate the deprotonation of the benzimidazole nitrogen, thereby promoting the nucleophilic attack on the ethylating agent. Common bases used in such reactions include potassium carbonate or sodium hydride. researchgate.net The choice of solvent is crucial for efficient microwave absorption and can range from polar aprotic solvents like dimethylformamide (DMF) to greener alternatives. semanticscholar.org

The reaction parameters, including temperature, pressure, and irradiation time, can be precisely controlled in a modern microwave reactor to optimize the yield of the desired N-ethylated product. A hypothetical reaction scheme is presented below:

Reaction Scheme:

Reactants: 2-methyl-1H-benzimidazol-5-ol, Ethyl Iodide, Potassium Carbonate

Solvent: Dimethylformamide (DMF)

Conditions: Microwave irradiation (e.g., 100-150 °C, 10-30 minutes)

| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Time (min) | Hypothetical Yield (%) |

| 1 | Ethyl Iodide | K₂CO₃ | DMF | 120 | 20 | 85 |

| 2 | Diethyl Sulfate | NaH | Acetonitrile (B52724) | 100 | 30 | 80 |

| 3 | Ethyl Bromide | Cs₂CO₃ | Dioxane | 140 | 15 | 90 |

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides another efficient and environmentally friendly method for promoting organic reactions. Sonochemistry has been successfully applied to the N-alkylation of benzimidazoles, often resulting in shorter reaction times and higher yields compared to silent reactions. jocpr.comdtic.mil

In a typical ultrasound-assisted synthesis of this compound, a mixture of 2-methyl-1H-benzimidazol-5-ol, an ethylating agent, and a base in a suitable solvent would be subjected to ultrasonic irradiation. The mechanical effects of acoustic cavitation, such as micro-jetting and shockwaves, can enhance mass transfer and accelerate the reaction rate. researchgate.net This method can often be performed at lower temperatures than conventional heating, which can be advantageous for thermally sensitive substrates. A variety of solvents and bases can be employed, similar to the microwave-assisted approach. researchgate.netasianpubs.org

| Entry | Ethylating Agent | Base | Solvent | Temperature | Time (min) | Hypothetical Yield (%) |

| 1 | Ethyl Iodide | K₂CO₃ | Ethanol | Room Temp | 60 | 88 |

| 2 | Ethyl Bromide | NaOH | Water/Ethanol | 50 °C | 45 | 92 |

| 3 | Diethyl Sulfate | K₂CO₃ | Acetonitrile | Room Temp | 90 | 85 |

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. The N-alkylation of benzimidazoles can be effectively carried out under solvent-free conditions, often with the assistance of microwave or ultrasound irradiation. mdpi.combeilstein-journals.org

For the synthesis of this compound, a solvent-free approach would involve grinding the solid reactants (2-methyl-1H-benzimidazol-5-ol, a solid base like potassium carbonate, and potentially a solid-supported ethylating agent) together, followed by heating. This method reduces waste, simplifies work-up procedures, and can lead to improved reaction efficiency. The use of a catalyst, such as a phase-transfer catalyst, can also be beneficial in promoting the reaction in the absence of a solvent. researchgate.net

| Entry | Ethylating Agent | Base | Conditions | Time (h) | Hypothetical Yield (%) |

| 1 | Ethyl Iodide | K₂CO₃ | Grinding, 80 °C | 2 | 80 |

| 2 | Ethyl Tosylate | Solid NaOH | Microwave, 100W | 0.5 | 85 |

| 3 | Ethyl Bromide | K₂CO₃/Al₂O₃ | Ultrasound | 1.5 | 82 |

Photochemical Approaches

Photochemical methods in organic synthesis utilize light to initiate chemical reactions. While less common for the N-alkylation of benzimidazoles compared to thermal methods, photochemical approaches can offer unique reactivity and selectivity. acs.org The application of photochemistry to the synthesis of this compound would likely involve the use of a photosensitizer or a photochemically active ethylating agent. For instance, certain N-acyloxyphthalimides can act as nitrogen radical precursors under visible light photocatalysis, which could potentially be adapted for C-H amination, although this is a more complex and less direct route for N-alkylation. acs.org More direct photochemical N-alkylation strategies are still an emerging area of research for benzimidazole synthesis. nih.gov

Due to the limited specific literature on photochemical N-ethylation of benzimidazoles, a detailed hypothetical data table is not provided for this section.

Purification and Yield Optimization Strategies

The purification of the final product, this compound, is a critical step to ensure its chemical integrity. Common purification techniques for benzimidazole derivatives include recrystallization, column chromatography, and acid-base extraction. dtic.milgoogle.com The choice of method depends on the physical properties of the product and the nature of the impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for obtaining crystalline solids. dergipark.org.tr For more challenging separations, silica gel column chromatography using a gradient of polar and non-polar solvents is a standard procedure. rsc.org

Yield optimization is a key aspect of synthetic chemistry and involves the systematic variation of reaction parameters to maximize the formation of the desired product. For the N-ethylation of 2-methyl-1H-benzimidazol-5-ol, several factors can be optimized:

Choice of Ethylating Agent: The reactivity of the ethylating agent (e.g., ethyl iodide > ethyl bromide > ethyl chloride) will influence the reaction rate and temperature required.

Base: The strength and solubility of the base (e.g., NaH, K₂CO₃, Cs₂CO₃) can significantly affect the deprotonation of the benzimidazole and thus the reaction rate and regioselectivity.

Solvent: The polarity and boiling point of the solvent can impact the solubility of the reactants and the reaction temperature.

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction while minimizing side-product formation.

Stoichiometry: The molar ratio of the reactants (benzimidazole precursor, ethylating agent, and base) should be optimized to drive the reaction to completion and minimize the presence of unreacted starting materials.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction space and identify the optimal conditions for the synthesis of this compound.

Reaction Mechanisms and Chemical Transformations of 1 Ethyl 2 Methyl 1h Benzimidazol 5 Ol

Electrophilic Aromatic Substitution on the Benzimidazole (B57391) Ring System

The benzene (B151609) portion of the benzimidazole ring in 1-ethyl-2-methyl-1H-benzimidazol-5-ol is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the combined electronic effects of the substituents. The C5-hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The fused imidazole (B134444) ring, the N1-ethyl group, and the C2-methyl group are also considered activating.

Consequently, electrophiles are predicted to preferentially substitute at the positions ortho and para to the hydroxyl group, namely C4, C6, and C7. The precise outcome of a given electrophilic substitution reaction will depend on the specific reagents and reaction conditions employed.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃/H₂SO₄ | 1-ethyl-2-methyl-4-nitro-1H-benzimidazol-5-ol and 1-ethyl-2-methyl-6-nitro-1H-benzimidazol-5-ol |

| Halogenation | Br₂/FeBr₃ | 1-ethyl-2-methyl-4-bromo-1H-benzimidazol-5-ol and 1-ethyl-2-methyl-6-bromo-1H-benzimidazol-5-ol |

| Sulfonation | SO₃/H₂SO₄ | 1-ethyl-2-methyl-5-hydroxy-1H-benzimidazole-4-sulfonic acid and 1-ethyl-2-methyl-5-hydroxy-1H-benzimidazole-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 1-ethyl-2-methyl-4-alkyl-1H-benzimidazol-5-ol and 1-ethyl-2-methyl-6-alkyl-1H-benzimidazol-5-ol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-acyl-1-ethyl-2-methyl-1H-benzimidazol-5-ol and 6-acyl-1-ethyl-2-methyl-1H-benzimidazol-5-ol |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the benzimidazole ring typically occur at the C2 position, especially if a suitable leaving group is present. In the case of this compound, the methyl group at the C2 position is not a good leaving group, making direct nucleophilic substitution at this position challenging under standard conditions.

However, if the C2-methyl group were to be functionalized to introduce a better leaving group (e.g., a halogen), subsequent nucleophilic substitution would be more feasible. The presence of the N1-ethyl group is advantageous for such reactions as it prevents the formation of an unreactive benzimidazolyl anion in the presence of a strong base.

Oxidation and Reduction Reactions of the Benzimidazole Core

The benzimidazole ring system is generally stable to oxidation and reduction reactions. However, under forcing conditions, transformations can occur.

Oxidation: Strong oxidizing agents can lead to the degradation of the benzimidazole ring. For instance, oxidation of 2-methylbenzimidazole (B154957) with selenium dioxide can yield acylated derivatives. youtube.com

Reduction: The benzimidazole ring is resistant to catalytic hydrogenation under conditions that would typically reduce a benzene ring. This stability is attributed to the aromaticity of the heterocyclic system. However, a one-pot reductive cyclocondensation of 2-nitroanilines can be a synthetic route to benzimidazole derivatives, indicating the compatibility of the formed benzimidazole ring with reducing conditions. pcbiochemres.com

Reactivity of the N1-Ethyl Substituent

The N1-ethyl group is generally stable. However, N-dealkylation of N-substituted amines, including heterocyclic amines, is a known chemical transformation. nih.gov This can be achieved through various methods, including chemical, catalytic, and enzymatic approaches. nih.gov For example, metabolic N-dealkylation is a common pathway for drugs containing alkylamino moieties. nih.gov

Reactivity of the C2-Methyl Substituent

The methyl group at the C2 position of the benzimidazole ring exhibits reactivity characteristic of an activated methyl group. The protons on this methyl group are acidic and can be removed by a strong base to form a carbanion. This carbanion can then participate in various reactions, including:

Condensation Reactions: The C2-methyl group can undergo condensation with aldehydes and other carbonyl compounds. For instance, 2-acetylbenzimidazole, which can be formed from the oxidation of the C2-ethyl group (and by analogy, potentially from a functionalized C2-methyl group), readily undergoes Claisen-Schmidt condensation with aryl aldehydes to form chalcones. biointerfaceresearch.com

Halogenation: The methyl group can be halogenated under radical conditions. For example, reacting 2,5- or 2,6-dimethylbenzimidazole with a saturated solution of bleaching powder can lead to the formation of 1-chloro-2,5- or 2,6-dimethylbenzimidazole. researchgate.netresearchgate.net

Chemical Transformations Involving the C5-Hydroxyl Group

The C5-hydroxyl group is a versatile functional group that can undergo a variety of chemical transformations, most notably O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.

O-Acylation (Esterification): The hydroxyl group can be acylated to form an ester. This can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, or by Fischer esterification with a carboxylic acid under acidic conditions. masterorganicchemistry.com

Table 2: O-Alkylation and O-Acylation Reactions of the C5-Hydroxyl Group

| Reaction | Reagents | Product |

| O-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃) | 1-ethyl-5-(alkoxy)-2-methyl-1H-benzimidazole |

| O-Acylation | RCOCl (acyl chloride), Base (e.g., Pyridine) | 1-ethyl-2-methyl-1H-benzimidazol-5-yl acetate |

| O-Acylation | (RCO)₂O (acid anhydride), Base | 1-ethyl-2-methyl-1H-benzimidazol-5-yl acetate |

| Fischer Esterification | RCOOH (carboxylic acid), Acid catalyst (e.g., H₂SO₄) | 1-ethyl-2-methyl-1H-benzimidazol-5-yl ester |

Condensation Reactions

No specific studies on condensation reactions involving this compound have been found in the scientific literature.

Investigation of Reaction Intermediates and Transition States

There is no available research that investigates the reaction intermediates and transition states of this compound.

Mechanistic Aspects of Derivatization Strategies

Specific mechanistic aspects of derivatization strategies for this compound are not documented.

Formation of Fused Heterocyclic Systems from this compound

There are no published methods on the formation of fused heterocyclic systems starting from this compound.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 Methyl 1h Benzimidazol 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the structure of organic molecules by mapping the carbon and hydrogen frameworks. arabjchem.org For benzimidazole (B57391) derivatives, NMR is crucial for confirming the substitution patterns on both the benzene (B151609) and imidazole (B134444) rings. beilstein-journals.org

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In the context of 1-ethyl-2-methyl-1H-benzimidazole derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the benzimidazole core, as well as for the ethyl and methyl substituents.

For the closely related analog, 2-ethyl-1H-benzo[d]imidazole , the spectrum recorded in DMSO-d6 shows distinct signals for the aromatic protons between δ 7.07-7.47 ppm. rsc.org The ethyl group presents as a quartet for the methylene (B1212753) (-CH2-) protons around δ 2.80 ppm and a triplet for the terminal methyl (-CH3) protons around δ 1.30 ppm, with coupling constants (J) typically around 6.0 Hz. rsc.org Similarly, for 2-methyl-1H-benzo[d]imidazole , the methyl protons appear as a sharp singlet at approximately δ 2.46 ppm. rsc.org

The introduction of an ethyl group at the N1 position, as in 1-ethyl-2-methyl-1H-benzimidazole , modifies the spectrum. The N-ethyl group protons would exhibit a quartet for the methylene group and a triplet for the methyl group, while the C2-methyl group would remain a singlet. The aromatic region would show signals corresponding to the four protons on the benzene ring. The presence of a hydroxyl group at the 5-position in the target compound, 1-ethyl-2-methyl-1H-benzimidazol-5-ol, would introduce an additional signal for the phenolic proton, the chemical shift of which would be concentration and solvent dependent, and would likely alter the chemical shifts and splitting patterns of the aromatic protons.

Table 1: Representative ¹H NMR Data for Benzimidazole Derivatives in DMSO-d6

| Compound | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-1H-benzo[d]imidazole | Aromatic H (C4/C7) | 7.42-7.48 | dd | rsc.org | |

| Aromatic H (C5/C6) | 7.06-7.09 | m | rsc.org | ||

| C2-CH₃ | 2.46 | s | rsc.org | ||

| NH | 12.20 | s | rsc.org | ||

| 2-Ethyl-1H-benzo[d]imidazole | Aromatic H (C4/C7) | 7.40-7.47 | dd | rsc.org | |

| Aromatic H (C5/C6) | 7.07-7.09 | m | rsc.org | ||

| C2-CH₂CH₃ | 2.78-2.83 | q | 6.0 | rsc.org | |

| C2-CH₂CH₃ | 1.28-1.31 | t | 6.0 | rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For benzimidazole derivatives, the ¹³C NMR spectrum is characterized by signals for the quaternary and protonated carbons of the fused ring system and the attached substituents.

The spectrum of 2-methyl-1H-benzo[d]imidazole in DMSO-d6 shows a signal for the C2 carbon at δ 151.15 ppm, while the methyl carbon appears at δ 14.54 ppm. rsc.org The aromatic carbons appear in the typical range of δ 114-139 ppm. rsc.org For 2-ethyl-1H-benzo[d]imidazole , the C2 carbon is shifted downfield to δ 156.05 ppm, with the ethyl group carbons appearing at δ 21.89 ppm (-CH2-) and δ 12.14 ppm (-CH3). rsc.org

For the target compound, this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the ten unique carbons. The carbon atom bearing the hydroxyl group (C5) would be significantly shifted downfield compared to its unsubstituted counterpart due to the deshielding effect of the oxygen atom. The chemical shifts of other aromatic carbons (C4, C6, C7) would also be affected by the C5-hydroxyl substituent.

Table 2: Representative ¹³C NMR Data for Benzimidazole Derivatives in DMSO-d6

| Compound | Carbon Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| 2-Methyl-1H-benzo[d]imidazole | C2 | 151.15 | rsc.org |

| C3a/C7a | 138.91, 130.90 | rsc.org | |

| C4/C5/C6/C7 | 114.17 | rsc.org | |

| C2-CH₃ | 14.54 | rsc.org | |

| 2-Ethyl-1H-benzo[d]imidazole | C2 | 156.05 | rsc.org |

| C3a/C7a | 141.02 | rsc.org | |

| C4/C5/C6/C7 | 120.94, 115.38 | rsc.org | |

| C2-CH₂CH₃ | 21.89 | rsc.org |

Note: Complete assignment of all aromatic carbons requires 2D NMR techniques. The data presented illustrates key signals.

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for substituted heterocycles like benzimidazoles. ugm.ac.idresearchgate.net

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For a derivative like this compound, COSY would show a correlation between the methylene and methyl protons of the N1-ethyl group. It would also reveal the coupling network among the protons on the aromatic ring, helping to distinguish their positions relative to each other. ugm.ac.id

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons. For example, the aromatic proton signals can be unequivocally assigned to their corresponding C4, C6, and C7 carbons, and the ethyl and methyl proton signals to their respective carbons. ugm.ac.id

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a crucial technique that reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For instance, the protons of the N1-ethyl group would show HMBC correlations to the C2 and C7a carbons of the imidazole ring. The C2-methyl protons would show correlations to the C2 and N1 carbons. These long-range correlations are instrumental in piecing together the molecular structure and confirming the substitution pattern. ugm.ac.idresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. rsc.org For a compound like this compound (C₁₀H₁₂N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. For many benzimidazole derivatives, HRMS data is reported as the mass of the protonated molecule [M+H]⁺, which is commonly observed using electrospray ionization (ESI). rsc.orgias.ac.in

Table 3: Theoretical Exact Mass for this compound

| Formula | Ion Type | Theoretical m/z |

|---|

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of benzimidazole derivatives in various contexts. nih.goviaea.org The LC system separates the target compound from impurities or other components in a mixture based on its physicochemical properties (e.g., polarity). The separated components then enter the mass spectrometer, which provides molecular weight information for identification.

In a typical LC/MS analysis of benzimidazoles, a reverse-phase column (like a C18 column) is often used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to promote ionization. iaea.orgresearchgate.net The mass spectrometer can be operated in various modes, such as tandem mass spectrometry (MS/MS), which involves fragmenting the parent ion to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint, enhancing the confidence of identification. nih.govmedchemexpress.cn

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a benzimidazole derivative is characterized by a series of absorption bands corresponding to the various vibrational modes of its chemical bonds. For a compound like this compound, one would expect to observe characteristic peaks for the O-H, C-H, C=N, and C=C bonds, as well as the aromatic ring system.

The hydroxyl (-OH) group on the benzene ring would typically exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups would be observed just below 3000 cm⁻¹. The C=N stretching of the imidazole ring and the C=C stretching of the benzimidazole ring system generally produce strong absorptions in the 1500-1650 cm⁻¹ region.

As an illustrative example, the IR spectral data for 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide, a related derivative, shows characteristic peaks that help confirm its structure. nih.gov

Table 1: Illustrative IR Spectral Data for a Benzimidazole Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3328.53 |

| N-H | Stretching | 3047.94 |

| C=O | Stretching | 1681.62 |

| N-H | Bending | 1619.91 |

Data for 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide. nih.gov

This data highlights the typical regions where key functional groups of benzimidazole derivatives absorb infrared radiation, providing a basis for the spectral interpretation of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzimidazole ring system and the orientation of the ethyl, methyl, and hydroxyl substituents. It would also elucidate the intermolecular hydrogen bonding network involving the hydroxyl group and the nitrogen atoms of the imidazole ring, which significantly influences the solid-state properties of the compound.

While the crystal structure for this compound is not available in the reviewed literature, data from related compounds like 2-(2-ethoxyphenyl)-1-ethyl-1H-benzimidazole provides insight into the typical structural features of this class of molecules. researchgate.net The analysis of this related compound confirmed its molecular geometry and intermolecular interactions, which include C—H···π forces that stabilize the crystal structure. researchgate.net

Table 2: Example Crystallographic Data for a Related Benzimidazole Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(2-ethoxyphenyl)-1-ethyl-1H-benzimidazole |

| Molecular Formula | C₁₇H₁₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.038 Å, b = 15.424 Å, c = 9.876 Å |

| α = 90°, β = 104.99°, γ = 90° | |

| Volume (V) | 1475.2 ų |

| Z | 4 |

Data obtained at T = 293 K. researchgate.net

This crystallographic data illustrates the type of detailed structural information that can be obtained and applied to understand the solid-state conformation of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₂N₂O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This analysis is a standard procedure for the characterization of newly synthesized compounds. nih.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 68.16 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.87 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.90 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.08 |

| Total | | | | 176.219 | 100.00 |

Experimental determination of these percentages for a synthesized sample of this compound would be essential to verify its successful synthesis and confirm its empirical formula.

Computational and Theoretical Investigations of 1 Ethyl 2 Methyl 1h Benzimidazol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods solve the Schrödinger equation approximately, providing detailed information about molecular orbitals, charge distributions, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in determining the optimized geometry of a molecule, which corresponds to its most stable, lowest-energy conformation. For benzimidazole (B57391) derivatives, calculations are often performed using the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), which has shown excellent agreement with experimental data in similar systems. nih.gov

The geometry optimization process for 1-ethyl-2-methyl-1H-benzimidazol-5-ol would involve calculating key structural parameters. The benzimidazole ring system is expected to be nearly planar. nih.gov The calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule, including the orientation of the ethyl and methyl substituents. An overlay of the DFT-optimized structure with a structure determined by X-ray crystallography, if available, can reveal conformational similarities and differences between the gaseous (theoretical) and solid (experimental) states. nih.gov

The electronic structure analysis provides a map of the electron density distribution across the molecule. This information helps in understanding how electrons are shared between atoms and identifies electron-rich and electron-poor regions, which are fundamental to the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net The energies of these orbitals and the gap between them are critical parameters for determining molecular electrical transport properties and bioactivity. researchgate.net

E(HOMO) : The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). pku.edu.cn A higher HOMO energy indicates a greater tendency to donate electrons.

E(LUMO) : The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). pku.edu.cn A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = E(LUMO) - E(HOMO)) is an indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower stability. wikipedia.orgnih.gov

The HOMO in benzimidazole derivatives is typically localized over the benzimidazole ring system, while the LUMO distribution can vary depending on the substituents. researchgate.net The HOMO→LUMO transition often involves an intramolecular charge transfer. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.85 |

| E(LUMO) | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it quantifies the molecule's polarizability.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = μ² / (2η).

While global descriptors describe the molecule as a whole, local reactivity descriptors like Fukui functions identify which specific atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net This allows for a more detailed prediction of regioselectivity in chemical reactions.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.525 |

| Chemical Hardness (η) | 2.325 |

| Chemical Softness (S) | 0.430 |

| Chemical Potential (μ) | -3.525 |

| Electrophilicity Index (ω) | 2.677 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP surface is plotted over the molecule's optimized geometry, using a color scale to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. mdpi.comnih.gov For this compound, negative potential would be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atoms of the imidazole (B134444) ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the one attached to the hydroxyl group. mdpi.comnih.gov

Green Regions: Represent areas of near-zero potential, often found in nonpolar regions of the molecule. nih.gov

The MEP map provides a clear and intuitive guide to the reactive sites of the molecule, highlighting regions of electrostatic attraction and repulsion. mdpi.com

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs. nih.gov This method is used to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions. nih.gov

| Atom | Charge (e) |

|---|---|

| O (hydroxyl) | -0.75 |

| N1 (ethyl-substituted) | -0.45 |

| N3 | -0.55 |

| C2 (methyl-substituted) | +0.30 |

| C5 (hydroxyl-substituted) | +0.15 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions on a timescale from picoseconds to microseconds. nih.gov

For this compound, MD simulations can be used for:

Conformational Analysis: To explore the rotational freedom of the ethyl and hydroxyl groups. The simulation can reveal the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

Intermolecular Interactions: To study how the molecule interacts with its environment, such as solvent molecules (e.g., water) or other solutes. By simulating the molecule in a solvent box, one can analyze the formation and dynamics of hydrogen bonds between the hydroxyl group or imidazole nitrogens and surrounding water molecules. This is crucial for understanding the molecule's solubility and behavior in a biological context.

MD simulations can validate the lowest-energy structures predicted by DFT and provide a more comprehensive understanding of the molecule's behavior in a realistic, dynamic environment. nih.gov

In Silico Studies of Chemical Reactivity and Stability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the chemical reactivity and stability of molecules like this compound. These studies involve the calculation of various molecular properties and reactivity descriptors that help in understanding the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. For this compound, the MEP surface would likely indicate that the regions around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group are electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, indicating sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies greater stability and lower reactivity. For this compound, computational studies on similar benzimidazole derivatives suggest that the HOMO is likely localized on the benzimidazole ring system and the hydroxyl group, while the LUMO is distributed over the imidazole and benzene (B151609) rings.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of reactivity.

| Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table presents the global reactivity descriptors and their interpretations for this compound, which can be calculated using the energies of the Frontier Molecular Orbitals.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry also plays a vital role in predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding their electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide predicted chemical shifts that can be compared with experimental data to aid in the assignment of signals. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each proton and carbon atom. For instance, the protons of the ethyl group would have distinct chemical shifts from those on the aromatic ring.

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 110 - 140 |

| Ethyl CH2 | ~4.1 | ~40 |

| Ethyl CH3 | ~1.4 | ~15 |

| Methyl CH3 | ~2.5 | ~14 |

| OH | Variable | - |

This table provides a generalized prediction of 1H and 13C NMR chemical shifts for this compound based on computational studies of similar benzimidazole structures. The exact values can be refined through specific DFT calculations.

Infrared (IR) Spectroscopy

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in an experimental IR spectrum. These calculations help in assigning the vibrational modes to specific functional groups. For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the benzimidazole ring, and various bending vibrations.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| O-H Stretch | ~3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch | 1200 - 1300 |

This table shows the predicted wavenumbers for the characteristic vibrational modes of this compound, as would be determined by computational frequency analysis.

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions, including the absorption wavelengths (λmax) and oscillator strengths. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π → π* and n → π* transitions within the benzimidazole chromophore. The position of the absorption maxima would be influenced by the substituents on the benzimidazole core.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~280 - 300 | High |

| π → π | ~240 - 260 | Moderate |

| n → π * | ~310 - 330 | Low |

This table outlines the predicted electronic transitions, maximum absorption wavelengths, and oscillator strengths for this compound based on TD-DFT calculations performed on analogous compounds.

Mechanistic Studies of in Vitro Biological Activity of 1 Ethyl 2 Methyl 1h Benzimidazol 5 Ol

Investigation of Molecular Targets and Binding Site Analysis

The investigation into the molecular targets of benzimidazole (B57391) derivatives has revealed a wide array of interactions with biologically significant macromolecules. These studies are crucial for understanding their therapeutic potential.

No specific enzyme inhibition studies have been reported for 1-ethyl-2-methyl-1H-benzimidazol-5-ol. However, the benzimidazole scaffold is a well-established pharmacophore known to interact with various enzymes. For instance, certain benzimidazole derivatives have been identified as potent inhibitors of sirtuins, a class of NAD+-dependent deacetylases involved in cellular regulation. One study reported the synthesis of novel benzimidazole derivatives that exhibited inhibitory activity against SIRT1, SIRT2, and SIRT3.

Additionally, other research has focused on the potential of benzimidazole derivatives as topoisomerase inhibitors, which are critical enzymes in DNA replication and transcription. Novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated as potential anticancer agents targeting human topoisomerase I. nih.gov

The diverse enzyme inhibitory activities of the benzimidazole class are summarized in the table below.

| Benzimidazole Derivative Class | Target Enzyme | Biological Activity |

| Substituted benzimidazoles | Sirtuins (SIRT1, SIRT2, SIRT3) | Anticancer |

| Bisbenzimidazoles | Topoisomerase I | Anticancer |

This table presents data on various benzimidazole derivatives, not specifically this compound.

Molecular docking and simulation studies are powerful computational tools used to predict the binding modes and affinities of small molecules to their protein targets. While no such studies have been published for this compound, extensive research has been conducted on other benzimidazole derivatives.

These studies have explored the interactions of benzimidazoles with a range of biological targets, including enzymes and DNA. For example, molecular docking has been employed to investigate the binding of benzimidazole derivatives to the active sites of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. In the context of anticancer research, docking studies have been used to predict the binding of benzimidazoles to DNA minor grooves, a mechanism of action for some chemotherapeutic agents. nih.gov

X-ray co-crystallography provides high-resolution structural information on how a ligand binds to its target protein, offering invaluable insights for drug design and optimization. There are no reported X-ray co-crystal structures of this compound with any biological target.

However, the crystal structures of numerous benzimidazole derivatives have been determined, often revealing key intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π–π stacking. This structural information is fundamental for understanding the physicochemical properties of these compounds and can inform the design of derivatives with improved biological activity.

Elucidation of Cellular Mechanisms of Action

Understanding the cellular mechanisms of action of a compound is vital for elucidating its biological effects. For the benzimidazole class, a variety of cellular effects have been reported, although specific data for this compound is lacking.

The benzimidazole scaffold has been associated with the modulation of various cellular signaling pathways. For instance, some benzimidazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The specific modulation of pathways like the ERK pathway has not been extensively detailed for a wide range of benzimidazoles, but the broad anticancer and anti-inflammatory activities of this class suggest interference with key signaling cascades.

The interaction of benzimidazole derivatives with cellular components is a key aspect of their mechanism of action. As mentioned, some bisbenzimidazoles are known to bind to the minor groove of DNA, which can interfere with DNA replication and gene expression. nih.gov While DNA intercalation is another possible mechanism for planar aromatic molecules, minor groove binding is more commonly associated with bisbenzimidazoles.

The table below summarizes some of the observed cellular mechanisms for different benzimidazole compounds.

| Benzimidazole Derivative | Cellular Mechanism | Observed Effect |

| Bisbenzimidazoles | DNA Minor Groove Binding | Anticancer Activity |

| Various substituted benzimidazoles | Induction of Apoptosis | Cancer Cell Death |

This table is based on findings for various benzimidazole derivatives and does not include specific data for this compound.

Influence on Redox Homeostasis at the Molecular Level

The benzimidazole scaffold is a critical component in many biologically active molecules, with a noted capacity to influence cellular redox homeostasis. The antioxidant potential of benzimidazole derivatives is often attributed to their ability to scavenge free radicals and modulate oxidative stress-related pathways. The specific compound, this compound, possesses structural features that suggest a significant role in maintaining redox balance.

Research into related benzimidazole structures indicates that they can act as potent antioxidants. For instance, studies on 2-methyl-1H-benzimidazole-5-carbohydrazides have shown their ability to modify the redox homeostasis in Trypanosoma cruzi by altering the levels of intracellular thiols like cysteine and glutathione. nih.gov This suggests that the benzimidazole core can directly participate in redox reactions. The antioxidant mechanism is thought to involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), a process facilitated by the heterocyclic ring system.

The antioxidant activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. The presence of hydroxyl (-OH) groups is particularly crucial for radical scavenging activity. unl.pt These groups can readily donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the radical chain reaction. Theoretical studies, such as Density Functional Theory (DFT) calculations, on various benzimidazole derivatives have supported the idea that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of their antioxidant capacity. A smaller HOMO-LUMO gap generally correlates with higher reactivity and a greater ability to donate electrons to free radicals. researchgate.net

Structure-Activity Relationship (SAR) Studies Related to Chemical Modifications and Mechanistic Outcomes

The biological activity of benzimidazole derivatives is highly dependent on the pattern of substitution on the core bicyclic structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating how different functional groups at various positions influence their mechanistic outcomes. nih.govnih.gov For this compound, the substituents at the N1, C2, and C5 positions are key determinants of its biological profile.

Impact of N1-Ethyl and C2-Methyl Substitution on Molecular Interactions

Substitutions at the N1 and C2 positions of the benzimidazole ring have a profound effect on the molecule's physicochemical properties and its interactions with biological targets. nih.gov The N1 position of the imidazole (B134444) ring is a common site for modification to modulate activity. The presence of an ethyl group at the N1 position, as in this compound, can influence the compound's lipophilicity and steric profile. Increased lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake.

The substituent at the C2 position also plays a critical role in defining the biological activity of benzimidazoles. A methyl group at this position, while being a relatively small alkyl group, can still impact the molecule's interaction with target proteins. SAR studies on various benzimidazole derivatives have shown that even minor changes in the substituent at C2 can lead to significant differences in activity. For example, in some series of benzimidazole-based compounds, the nature of the C2-substituent (e.g., alkyl vs. aryl) can dictate the specific biological target with which the molecule interacts most effectively. nih.gov

Role of the C5-Hydroxyl Group in Binding and Reactivity

The C5 position of the benzimidazole ring is a key site for substitutions that can dramatically alter biological activity, particularly antioxidant and anti-inflammatory properties. nih.gov The hydroxyl group at the C5 position in this compound is of paramount importance for its potential antioxidant and radical scavenging activities. Phenolic hydroxyl groups are well-known for their ability to donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions.

SAR studies on a variety of heterocyclic compounds, including benzimidazoles, consistently demonstrate that the presence and position of hydroxyl groups are critical for antioxidant efficacy. unl.pt For instance, benzimidazole-2-yl hydrazones bearing hydroxyl groups have shown potent radical scavenging capabilities. unl.pt The reactivity of the C5-hydroxyl group is influenced by the electronic effects of the rest of the molecule. The electron-donating or withdrawing nature of other substituents can modulate the O-H bond dissociation enthalpy, which is a key parameter in determining antioxidant potency.

Effect of Peripheral Substituent Variations on Mechanistic Efficacy

Similarly, modifications at the C2 position can lead to compounds with different mechanistic profiles. While a simple methyl group is present in this compound, other benzimidazoles with more complex substituents at this position have been shown to exhibit a wide range of biological activities, from antimicrobial to anticancer effects.

The substitution pattern on the benzene (B151609) ring of the benzimidazole core is also a critical factor. The presence of electron-donating or electron-withdrawing groups can influence the pKa of the imidazole nitrogen atoms and the reactivity of other functional groups, such as the C5-hydroxyl group. SAR studies have shown that the electronic nature of these substituents can have a significant impact on the compound's ability to interact with biological targets and exert its therapeutic effects. nih.gov

| Position | Substituent | General Impact on Activity | Reference |

| N1 | Alkyl/Aryl | Modulates lipophilicity, steric interactions, and cellular uptake. | researchgate.net |

| C2 | Alkyl/Aryl | Influences binding affinity and selectivity for biological targets. | nih.gov |

| C5 | Hydroxyl | Acts as a primary site for antioxidant activity and can form hydrogen bonds. | unl.pt |

| C5/C6 | Various | Electronic effects can modulate the reactivity of the entire molecule. | nih.gov |

Future Research Directions and Potential Academic Applications of 1 Ethyl 2 Methyl 1h Benzimidazol 5 Ol in Chemical Science

Exploration of Novel Synthetic Pathways to Analogues and Isomers

While the direct synthesis of 1-ethyl-2-methyl-1H-benzimidazol-5-ol is not extensively documented, its synthesis can be conceptualized based on established methods for analogous benzimidazole (B57391) derivatives. A common and effective strategy involves the condensation of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. arabjchem.org For the synthesis of the target compound, a plausible starting material would be 4-amino-3-(ethylamino)phenol, which could then be condensed with acetic acid or a derivative thereof.

Future research could focus on developing more efficient and sustainable synthetic routes. This could involve exploring one-pot reactions or microwave-assisted synthesis to reduce reaction times and improve yields. mdpi.com Furthermore, the development of synthetic pathways to a variety of analogues and isomers is a crucial area of investigation. This would involve the synthesis of derivatives with different alkyl groups at the N1-position, various substituents at the C2-position, and alternative oxygen-containing functionalities at the 5-position. A comparative study of the properties of these analogues would provide valuable structure-activity relationship (SAR) data.

| Starting Material | Reagent | Potential Product |

| 4-amino-3-(ethylamino)phenol | Acetic Anhydride (B1165640) | This compound |

| 3,4-diaminophenol | Acetic Anhydride | 2-methyl-1H-benzimidazol-5-ol |

| 4-amino-3-(propylamino)phenol | Acetic Anhydride | 2-methyl-1-propyl-1H-benzimidazol-5-ol |

Advanced Derivatization Strategies for Enhanced Specificity in Mechanistic Probes

The this compound scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its properties for specific applications. The hydroxyl group at the 5-position is a prime target for modification, enabling the introduction of various functional groups through esterification or etherification. These modifications can be used to modulate the compound's solubility, electronic properties, and biological activity.

Advanced derivatization strategies could focus on the introduction of reporter groups, such as fluorophores or photoaffinity labels, to create mechanistic probes. For instance, attaching a fluorescent tag to the hydroxyl group could enable the visualization of the molecule's localization and interactions within a biological system. Furthermore, the introduction of reactive moieties could allow for covalent modification of target biomolecules, providing a powerful tool for target identification and validation. mdpi.com

| Derivatization Strategy | Reagent | Potential Application |

| Esterification | Dansyl chloride | Fluorescent probe for cellular imaging |

| Etherification | Propargyl bromide | Click chemistry handle for bioconjugation |

| Acylation | 4-Azidobenzoyl chloride | Photoaffinity labeling to identify protein targets |

Development as a Chemical Probe for Biological Systems

Benzimidazole derivatives are well-known for their diverse biological activities, and this compound is a promising candidate for development as a chemical probe. nih.gov The benzimidazole core can interact with a variety of biological targets, including enzymes and receptors. The specific substitution pattern of the target compound could confer selectivity for a particular biological target.

Future research in this area should involve screening this compound and its derivatives against a panel of biological targets to identify potential activities. Once a target is identified, the compound can be further optimized to enhance its potency and selectivity. The development of this molecule as a chemical probe could provide valuable insights into biological processes and aid in the discovery of new therapeutic agents. For example, benzimidazole-based fluorescent probes have been successfully used for the detection of specific analytes in biological systems. rsc.org

Integration into Supramolecular Chemistry and Self-Assembly Research